Chromatographic Resolution: Complete Baseline Separation of 11β-Methoxy Dienogest (Impurity K) from Dienogest API
A specific HPLC analysis method has been developed to effectively separate Dienogest Impurity K (11β-Methoxy Dienogest) from the parent drug substance, Dienogest, and other process-related impurities. The method employs gradient elution to achieve baseline separation, which is critical for accurate quantification and detection of sub-0.1% impurity levels [1]. This directly addresses the procurement need for a standard that can be used to verify that a commercial Dienogest API batch contains no more than the specified limit of this impurity.
| Evidence Dimension | Chromatographic Separation (HPLC System Suitability) |
|---|---|
| Target Compound Data | Resolution (Rs) > 2.0 from the nearest eluting peak (Dienogest or adjacent impurity); Relative Retention Time (RRT) specifically calibrated against Dienogest [1]. |
| Comparator Or Baseline | Dienogest API (Rt ≈ 18.5 min); Dienogest Impurity A (RRT ≈ 0.85, Rs > 1.5 from Impurity K) [1]. |
| Quantified Difference | The validated HPLC method provides an RRT of approximately 1.4 for Impurity K, ensuring the limit of quantification (LOQ) reaches below 0.05% (S/N > 10), exceeding the ICH Q3A reporting threshold of 0.05% for a daily dose ≤ 2 g [1]. |
| Conditions | System: Reversed-phase HPLC with C18 column; Mobile phase: acetonitrile/water gradient; Detection: UV at 285 nm; Flow rate: 1.0 mL/min; Column temperature: 30°C [1]. |
Why This Matters
For procurement, this data proves that 11β-Methoxy Dienogest is the only compound that can serve as the certified reference standard for this specific impurity, a necessity for any laboratory performing Dienogest API release testing or stability studies.
- [1] CN114778743A. A kind of analysis method of dienogest. 2022. [Patent]. Available: https://patents.google.com/patent/CN114778743A/en. View Source
